Paclobutrazol

Beschreibung

Paclobutrazol (PBZ) is a plant growth retardant and triazole fungicide. It is a known antagonist of the plant hormone gibberellin. It acts by inhibiting gibberellin biosynthesis, reducing internodial growth to give stouter stems, increasing root growth, causing early fruitset and increasing seedset in plants such as tomato and pepper. PBZ has also been shown to reduce frost sensitivity in plants.

RN given refers to (R*,R*)-(+-)-isome

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66346-05-2 |

|---|---|

Molekularformel |

C15H20ClN3O |

Molekulargewicht |

293.79 g/mol |

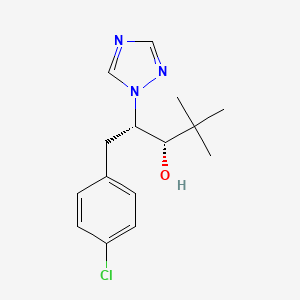

IUPAC-Name |

(2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1 |

InChI-Schlüssel |

RMOGWMIKYWRTKW-UONOGXRCSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H]([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Kanonische SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

Andere CAS-Nummern |

76738-62-0 66346-05-2 |

Piktogramme |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol paclobutrazol paclobutrazol, (R*,S*)-(+-)-isomer paclobutrazol, (R*,S*)-isomer paclobutrazol, (R-(R*,R*))-isomer paclobutrazol, (R-(R*,S*))-isomer paclobutrazol, (S-(R*,R*))-isomer paclobutrazol, (S-(R*,S*))-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Paclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ) is a potent triazole-based plant growth retardant that exerts its effects primarily by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for various developmental processes, including stem elongation, seed germination, and flowering. This technical guide provides an in-depth exploration of the molecular mechanism underlying PBZ's inhibitory action on the gibberellin biosynthetic pathway. It details the specific enzymatic target of PBZ, presents quantitative data on its inhibitory efficacy, outlines experimental protocols for studying its effects, and illustrates the relevant biochemical and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in plant science, agrochemical development, and related fields.

Introduction

Gibberellins are a large family of tetracyclic diterpenoid acids that play a central role in regulating plant growth and development. The manipulation of GA levels, either through genetic modification or the application of chemical inhibitors, has significant implications for agriculture and horticulture, enabling the control of plant stature, improvement of lodging resistance in cereals, and enhancement of fruit production. This compound is one of the most widely used and effective inhibitors of GA biosynthesis.[1][2] Understanding its precise mechanism of action is fundamental for its optimal use and for the development of new plant growth regulators.

The Gibberellin Biosynthesis Pathway and this compound's Target

Gibberellin biosynthesis is a complex pathway that can be divided into three main stages, occurring in different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol. This compound acts on the second stage of this pathway.

The primary molecular target of this compound is the enzyme ent-kaurene oxidase (KO) , a cytochrome P450 monooxygenase (CYP701A).[2][3] This enzyme is located in the endoplasmic reticulum and catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol and ent-kaurenal.[4] This conversion is a critical regulatory step in the GA biosynthesis pathway.

This compound, specifically the (2S,3S) enantiomer, acts as a potent inhibitor of ent-kaurene oxidase. By blocking this enzymatic step, PBZ effectively halts the downstream production of all bioactive gibberellins, such as GA1 and GA4.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound as an inhibitor of gibberellin biosynthesis has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of ent-Kaurene Oxidase by this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 6.3 nM | Cucurbita maxima endosperm (cell-free) | Not explicitly stated in provided text |

Table 2: Effect of this compound on Endogenous Gibberellin Levels in Wheat

| Treatment | Condition | % Decrease in GA3 Content | Reference |

| 50 ppm this compound Spray | Timely Sown | 32% | |

| 50 ppm this compound Spray | Late Sown | 18% |

Table 3: Dose-Dependent Effects of this compound on Plant Morphology

| Plant Species | This compound Concentration | Observed Effect | Reference |

| Lilium longiflorum | 100-500 mg L-1 | Significant decrease in leaf length and cell length | |

| Radish (Raphanus sativus) | Not specified | Significant increase in primary root growth, decrease in shoot growth | |

| Chaenomeles speciosa | 1000 mg/L | Decreased indole acetic acid and gibberellic acid content |

Gibberellin Signaling Pathway and the Consequences of its Inhibition

The reduction in bioactive gibberellins caused by this compound treatment leads to a cascade of events in the gibberellin signaling pathway. In the absence of GAs, DELLA proteins, a family of nuclear-localized transcriptional regulators, accumulate and act as repressors of GA-responsive genes, thereby inhibiting plant growth.

When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination by an SCFSLY1/GID2 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.

By inhibiting GA biosynthesis, this compound prevents the degradation of DELLA proteins, causing them to accumulate and continuously repress the expression of genes required for cell elongation and division, resulting in the characteristic dwarfed phenotype.

Experimental Protocols

In Vitro ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from methodologies used for expressing and assaying cytochrome P450 enzymes in yeast microsomes.

Materials:

-

Yeast strain expressing the desired ent-kaurene oxidase gene

-

Yeast growth media (e.g., YPG medium)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NADPH

-

FAD

-

ent-kaurene (substrate)

-

This compound (inhibitor)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

GC-MS for analysis

Procedure:

-

Yeast Culture and Microsome Preparation:

-

Inoculate a starter culture of the yeast strain expressing ent-kaurene oxidase and grow overnight.

-

Use the starter culture to inoculate a larger volume of liquid media and grow to the desired cell density.

-

Harvest the yeast cells by centrifugation.

-

Prepare microsomes from the yeast cells using standard cell lysis and differential centrifugation techniques.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the yeast microsomes, reaction buffer, NADPH, and FAD.

-

Add this compound at various concentrations to different tubes (and a control with no inhibitor).

-

Pre-incubate the reaction mixtures for a short period at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, ent-kaurene (dissolved in a suitable solvent like methanol).

-

Incubate the reactions for a specific time (e.g., 1 hour) with shaking.

-

-

Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the reaction products (ent-kaurenoic acid and any intermediates).

-

Dry the organic extract under a stream of nitrogen.

-

Derivatize the dried sample (e.g., methylation) for GC-MS analysis.

-

Analyze the samples by GC-MS to quantify the amount of ent-kaurenoic acid produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Quantification of Endogenous Gibberellins in Plant Tissues

This protocol provides a general workflow for the extraction and quantification of gibberellins from plant material using GC-MS.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (deuterated GAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (methanol, water)

-

Derivatization reagents (e.g., diazomethane or silylating agents)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Harvest a known weight of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Add the powdered tissue to a tube containing cold extraction solvent and the internal standards.

-

Extract for several hours at 4°C with agitation.

-

Centrifuge the extract and collect the supernatant.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the plant extract onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the gibberellins with a suitable solvent (e.g., 80% methanol).

-

-

Derivatization:

-

Dry the eluate under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of solvent.

-

Derivatize the gibberellins to make them volatile for GC analysis (e.g., methylation with diazomethane).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the different gibberellins.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for each GA and its corresponding internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each gibberellin in the original plant tissue based on the peak areas of the endogenous GA and the internal standard.

-

Conclusion

This compound is a highly specific and potent inhibitor of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. By blocking this step, this compound effectively reduces the levels of bioactive gibberellins in plants. This leads to the accumulation of DELLA proteins, which in turn represses the expression of GA-responsive genes responsible for cell elongation and division, ultimately resulting in a dwarfed phenotype. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and utilize the effects of this compound and other plant growth regulators.

References

- 1. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Application of this compound to GA3-Treated Seed Tuber Potato Fields Does Not Shorten the Growth Cycle or Mitigate Tuber Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

Molecular Interaction of Paclobutrazol with Cytochrome P450 Monooxygenases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paclobutrazol (PBZ) is a triazole-based chemical agent widely utilized as both a plant growth regulator and a fungicide. Its biological activity stems from its potent inhibition of cytochrome P450 monooxygenases (P450s), a diverse superfamily of heme-thiolate enzymes. The molecular interaction is stereospecific, with different enantiomers of this compound targeting distinct P450 enzymes in plants and fungi. The (2S,3S) isomer primarily inhibits ent-kaurene oxidase, a key P450 in the gibberellin biosynthesis pathway in plants, leading to growth retardation.[1][2][3] Conversely, the (2R,3R) isomer effectively inhibits the fungal cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity.[1][2] This guide provides an in-depth analysis of these molecular interactions, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate the underlying mechanisms.

Core Mechanism of this compound-P450 Interaction

This compound, like other azole-based inhibitors, targets the catalytic core of P450 enzymes. The fundamental mechanism involves the heterocyclic triazole ring of the this compound molecule.

-

Heme Coordination: The N4 nitrogen atom of the triazole ring forms a coordinate bond with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom of the protoporphyrin IX heme group located in the P450 active site.

-

Competitive Inhibition: This coordination bond is strong and displaces the water molecule that is typically the sixth ligand to the heme iron in the enzyme's resting state. By occupying this crucial position, this compound prevents the binding and activation of molecular oxygen, a critical step in the P450 catalytic cycle. This action effectively blocks the enzyme from oxidizing its natural substrate.

This inhibitory action is highly specific, depending on the stereochemistry of the this compound isomer and the topology of the target enzyme's active site.

Interaction with Plant P450: Inhibition of Gibberellin Biosynthesis

In plants, the primary target of this compound's (2S,3S) enantiomer is ent-kaurene oxidase, a P450 enzyme essential for the biosynthesis of gibberellins (GAs), which are hormones that regulate cell elongation and overall growth.

-

Pathway Interruption: ent-Kaurene oxidase catalyzes the three-step oxidation of ent-kaurene to GA₁₂-aldehyde. By inhibiting this enzyme, this compound halts the entire downstream production of bioactive GAs.

-

Physiological Consequences: The resulting deficiency in gibberellins leads to reduced internodal growth, resulting in stouter stems, increased root development, and a more compact plant structure. A secondary effect is the accumulation of the precursor geranylgeranyl pyrophosphate, which can be shunted to produce more abscisic acid and chlorophyll, often enhancing drought tolerance.

Interaction with Fungal P450: Inhibition of Ergosterol Biosynthesis

In fungi, the (2R,3R) enantiomer of this compound targets CYP51 (also known as sterol 14α-demethylase), a P450 enzyme that is vital for the integrity of the fungal cell membrane.

-

Pathway Interruption: CYP51 catalyzes the 14α-demethylation of lanosterol (or eburicol), a critical step in the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, function, and integrity.

-

Physiological Consequences: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the cell membrane structure, increases its permeability, and ultimately leads to the cessation of fungal growth and cell death, explaining this compound's fungicidal activity.

Quantitative Analysis of this compound-P450 Interaction

| Target Enzyme | Organism/System | Parameter | Value | Reference |

| Abscisic Acid Biosynthesis | Cercospora rosicola | Inhibition | 33% at 0.1 µM | |

| CYP2C9 | Human Recombinant | IC₅₀ | Potent Inhibition (<0.001 µg/mL for related extracts) | |

| CYP2C19 | Human Recombinant | IC₅₀ | Potent Inhibition | |

| CYP1A2 | Human Recombinant | IC₅₀ | Potent Inhibition | |

| CYP3A4 | Human Recombinant | IC₅₀ | Weak Inhibition | |

| CYP2D6 | Human Recombinant | IC₅₀ | Weak Inhibition |

Note: Data for human CYPs often comes from studies on related triazole compounds or extracts and is included for a comparative perspective on P450 inhibition. The potent inhibition of abscisic acid biosynthesis, another P450-dependent pathway, further highlights this compound's activity.

Experimental Protocols for Studying this compound-P450 Interactions

A multi-faceted approach is required to fully characterize the interaction between this compound and P450 enzymes. This involves in vitro biochemical assays, spectroscopic analysis, and in silico computational methods.

Protocol: Spectroscopic Ligand-Binding Assay

This method is used to confirm direct binding of this compound to the P450 heme iron and to determine the binding affinity (dissociation constant, Kd). It relies on monitoring changes in the Soret peak of the P450 heme upon ligand binding.

Methodology:

-

Enzyme Preparation: Use purified, recombinant P450 enzyme (e.g., CYP51) at a concentration of 1-5 µM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Spectrophotometer Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum of the enzyme solution in both the sample and reference cuvettes.

-

Ligand Titration: Add small aliquots of a concentrated this compound stock solution (dissolved in a suitable solvent like DMSO) to the sample cuvette. Add equal volumes of the solvent to the reference cuvette to cancel out solvent effects.

-

Spectral Scanning: After each addition and a brief incubation period (2-5 minutes), scan the absorbance from approximately 350 nm to 500 nm.

-

Data Analysis:

-

Observe the spectral shift. Binding of azoles like this compound typically induces a "Type II" difference spectrum, characterized by a peak around 425-435 nm and a trough around 390-410 nm.

-

Plot the change in absorbance (ΔA = Apeak - Atrough) against the this compound concentration.

-

Fit the resulting saturation curve to the Morrison equation or a similar binding isotherm to calculate the dissociation constant (Kd).

-

Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This assay quantifies the functional impact of this compound on the catalytic activity of a P450 enzyme.

Methodology:

-

Reaction Mixture Preparation: In a microplate or reaction tube, combine a buffer system, a specific substrate for the target P450 (e.g., a fluorescent probe), and the purified enzyme or a microsomal preparation.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Start the reaction by adding the cofactor, typically an NADPH-regenerating system.

-

Reaction Progression: Allow the reaction to proceed for a fixed time period during which product formation is linear.

-

Reaction Termination: Stop the reaction, often by adding a solvent like acetonitrile or by heat denaturation.

-

Product Quantification: Measure the amount of product formed using an appropriate detection method (e.g., fluorescence, LC-MS).

-

Data Analysis:

-

Calculate the percentage of enzyme activity remaining at each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Protocol: Molecular Docking and Modeling

Computational methods are used to predict and visualize the binding mode of this compound within the P450 active site at an atomic level.

Methodology:

-

Protein Structure Preparation: Obtain a high-resolution crystal structure of the target P450 (e.g., human CYP51, PDB ID: 3LD6) or generate a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D structure of the appropriate this compound enantiomer. Optimize its geometry and assign charges using computational chemistry software.

-

Docking Grid Definition: Define the binding site on the P450. This is typically centered on the heme group within the active site cavity.

-

Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site. The program will score each "pose" based on a scoring function that estimates binding affinity.

-

Pose Analysis and Visualization:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the docked complex to identify key molecular interactions, such as the coordination of the triazole nitrogen to the heme iron and any hydrogen bonds or hydrophobic interactions with active site residues.

-

Protocol: X-ray Crystallography

This technique provides the most definitive, high-resolution structural evidence of how this compound binds to a P450 enzyme.

Methodology:

-

Protein Expression and Purification: Produce large quantities of highly pure and stable P450 protein.

-

Crystallization: Co-crystallize the P450 enzyme with this compound by screening a wide range of conditions (e.g., precipitants, pH, temperature) to find those that yield diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source). The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.

-

Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the P450-paclobutrazol complex into the map and refine it to achieve the best fit with the experimental data.

-

Structural Analysis: Analyze the final structure to precisely determine the orientation of this compound in the active site, its coordination to the heme iron, and its interactions with surrounding amino acid residues.

Conclusion

The molecular interaction of this compound with cytochrome P450 monooxygenases is a classic example of targeted, mechanism-based enzyme inhibition. Through stereospecific binding to the catalytic heme iron, this compound effectively blocks the function of distinct P450s in plants and fungi, leading to its dual utility as a plant growth regulator and a fungicide. A comprehensive understanding of this interaction, achieved through a combination of quantitative biochemical assays, spectroscopy, and high-resolution structural and computational studies, is essential for the development of novel P450-targeting agents in agriculture and medicine. The protocols and data presented in this guide provide a framework for researchers engaged in the study of P450 inhibitors and their complex molecular interactions.

References

Paclobutrazol uptake, translocation, and accumulation in different plant tissues

An In-depth Technical Guide on the Uptake, Translocation, and Accumulation of Paclobutrazol in Plant Tissues

Introduction

This compound (PBZ), chemical formula (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol, is a synthetic plant growth regulator belonging to the triazole family.[1][2][3] It is widely utilized in agriculture and horticulture to manage plant stature, enhance flowering and fruiting, and improve overall plant health.[1][4] The primary mechanism of action for PBZ is the inhibition of gibberellin (GA) biosynthesis, a class of hormones crucial for cell elongation. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA pathway, PBZ effectively reduces internodal growth, leading to more compact, sturdier plants. This guide provides a comprehensive technical overview of the processes governing this compound's uptake, its movement throughout the plant, and its eventual accumulation in various plant tissues.

Uptake Mechanisms

This compound can be absorbed by plants through their roots, stems, and leaves, with the application method significantly influencing the efficiency of uptake.

Root Uptake (Soil Application)

Soil application, either as a drench or injection, is the most common and effective method for administering this compound. When applied to the soil, PBZ is absorbed by the roots and provides a continuous supply to the plant. This method ensures proper and sustained uptake, leading to more uniform growth regulation. The effectiveness of soil drenches can, however, be reduced in media with high organic content, such as bark, which can adsorb the chemical and make it less available for plant absorption.

Foliar and Stem Uptake (Foliar Spray)

While foliar sprays are also used, the absorption of this compound through mature leaves is generally limited. Uptake from foliar applications often occurs through the stems or from the excess solution dripping onto the soil and being subsequently absorbed by the roots. Consequently, soil applications are often more effective than foliar sprays for consistent and long-term growth regulation.

Translocation in Plants

Once absorbed, the movement of this compound within the plant is primarily dictated by the plant's vascular system.

Primary Pathway: Xylem Translocation

This compound is predominantly transported acropetally (upwards) from the roots to the aerial parts of the plant through the xylem. This systemic movement ensures that the compound reaches the growing points where it exerts its inhibitory effect on gibberellin synthesis. Studies using radiolabeled PBZ have confirmed that the highest concentrations are typically found in leaves, consistent with xylem-driven transport.

Phloem Mobility

This compound exhibits very low mobility in the phloem. This characteristic is significant as it results in minimal translocation of the compound into tissues that are primarily supplied by the phloem, such as fruits and seeds. This explains why this compound residues are often low or undetectable in harvested fruits, even when the parent plant has been treated.

Caption: this compound uptake and translocation pathway in plants.

Accumulation in Plant Tissues

The distribution of this compound within a plant is uneven, with accumulation varying significantly between different tissues.

-

Roots, Stems, and Leaves : Following uptake, PBZ moves up the plant and tends to accumulate in transpiring organs. The highest concentrations are often found in the leaves. The roots and stems also retain a significant portion of the compound.

-

Fruits and Seeds : Due to its limited phloem mobility, very low levels of this compound residues are translocated to fruits and seeds. Multiple studies on fruit crops like mango have shown that while residues may be present in unripe fruit, they are often undetectable in fully mature fruits ready for harvest.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data on this compound residues and persistence from various studies.

Table 1: this compound Residues in Mango Orchard Soil (Data sourced from a study on mango cv. Dasheri after soil application)

| Application Rate (g a.i./tree) | Initial Residue (0 days, µg/g soil) | Final Residue (300 days, µg/g soil) |

| 2 | 10.33 | 0.14 |

| 4 | 17.25 | 0.30 |

| 6 | 25.71 | 0.47 |

| 8 | 50.80 | 1.32 |

| 10 | 62.36 | 2.38 |

| Source: |

Table 2: this compound Dissipation and Half-Life in Soil

| Soil/Crop Type | Dissipation Kinetics | Half-Life (T1/2) | Notes |

| Taro Planting Soil | First-Order | 30.14–46.21 days | Residues remained detectable at 120 days. |

| Mango Orchard Soil | First-Order | 57.75–77.00 days | Residues persisted for over 300 days. |

| This compound is an environmentally stable compound with a half-life that can exceed a year under certain conditions. |

Experimental Protocols for this compound Analysis

The quantification of this compound residues in plant tissues and soil requires sensitive analytical methodologies.

Caption: Experimental workflow for this compound residue analysis.

Sample Preparation and Extraction

-

Homogenization : A representative sample of the plant tissue or soil is collected and homogenized to ensure uniformity.

-

Extraction : The analyte is extracted from the sample matrix using an appropriate solvent and technique.

-

Solvent Extraction : Tissues are blended with a solvent such as methanol or acetonitrile.

-

Matrix Solid-Phase Dispersion (MSPD) : This technique involves blending the sample with a solid sorbent (e.g., silica gel) to create a dispersion from which this compound is eluted with a solvent.

-

Low-Temperature Partitioning : After adding an extraction solvent like acetonitrile, the sample is stored at low temperatures (e.g., -20°C) to freeze the aqueous layer, allowing for easy separation of the organic layer containing the analyte.

-

Cleanup and Quantification

Following extraction, the extract is typically filtered to remove particulate matter. Due to the high specificity of modern analytical instruments, extensive cleanup steps are often unnecessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method used for the detection of this compound in various matrices.

-

High-Performance Liquid Chromatography (HPLC) : Often coupled with an ultraviolet (UV) detector, HPLC is a common technique for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method for determining this compound residues, often considered the gold standard. It provides low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis.

Table 3: Performance of Various Analytical Methods for this compound

| Method | Matrix | LOD | LOQ | Recoveries (%) | Source |

| MSPD-HPLC-UV | Mango Fruit | 0.01 µg/mL | 0.03 µg/mL | 89-93 | |

| LC-ESI-MS-MS | Pear | 0.7 µg/kg | 5 µg/kg | 82-102 | |

| UHPLC-MS/MS | Potato & Soil | 0.5 µg/kg | 2-5 µg/kg | - |

Signaling Pathways and Metabolic Effects

This compound's primary effect is mediated through the alteration of plant hormone levels.

Inhibition of Gibberellin (GA) Biosynthesis

PBZ specifically inhibits cytochrome P450-dependent monooxygenases, which blocks the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This action halts the production of biologically active gibberellins, leading to a reduction in cell division and elongation, which manifests as stunted vegetative growth.

Effects on Other Hormones

By blocking the GA pathway, precursors in the isoprenoid pathway accumulate. This can lead to an increased synthesis of other hormones derived from the same pathway, such as abscisic acid (ABA) and cytokinins (CK). Increased ABA levels can contribute to improved stress tolerance, such as drought resistance, by regulating stomatal closure. The shift in the GA:CK ratio is also thought to play a role in promoting flower induction.

Caption: this compound's inhibition of the gibberellin biosynthesis pathway.

Conclusion

The efficacy of this compound as a plant growth regulator is fundamentally linked to its uptake, translocation, and accumulation patterns. It is most effectively absorbed through the roots via soil application, leading to a sustained supply. Its primary mode of transport is acropetally through the xylem, resulting in accumulation in vegetative tissues like leaves and stems. The compound's poor phloem mobility is a key characteristic, minimizing its presence in fruits and seeds and enhancing its safety profile for use in food crops. Understanding these core physiological and biochemical processes is essential for optimizing the application of this compound to achieve desired agronomic outcomes while ensuring environmental and consumer safety.

References

The role of Paclobutrazol in enhancing plant tolerance to abiotic stresses like drought and salinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiotic stresses, primarily drought and salinity, pose significant threats to global agricultural productivity and food security. Paclobutrazol (PBZ), a triazole-based plant growth regulator, has emerged as a potent agent for mitigating the deleterious effects of these environmental challenges. This technical guide provides an in-depth analysis of the multifaceted mechanisms through which this compound enhances plant resilience. By primarily inhibiting gibberellin biosynthesis, PBZ initiates a cascade of hormonal and physiological adjustments. These include promoting a robust root system for improved water acquisition, reducing shoot growth to conserve water, and maintaining photosynthetic integrity. At the biochemical level, PBZ fortifies the plant's antioxidant defense system to combat oxidative damage and facilitates osmotic adjustment and ion homeostasis. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in plant science and crop improvement.

Core Mechanism of Action: Gibberellin Inhibition and Hormonal Crosstalk

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1] Specifically, it blocks the enzyme ent-kaurene oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA metabolic pathway.[2][3] This reduction in active gibberellins, which are primarily responsible for stem elongation, triggers a series of downstream effects that re-allocate resources and enhance stress tolerance.[4]

This primary action leads to significant crosstalk with other crucial plant hormones:

-

Abscisic Acid (ABA): The inhibition of the GA pathway often leads to an accumulation of its precursor, geranylgeranyl pyrophosphate, which can be redirected to the biosynthesis of other hormones, including ABA.[5] PBZ treatment has been shown to up-regulate the expression of the ABA biosynthesis gene 9-cis-epoxycarotenoid dioxygenase (NCED) and increase endogenous ABA concentrations. ABA is a central regulator of abiotic stress responses, promoting stomatal closure to reduce water loss and activating stress-responsive genes.

-

Cytokinins (CK): PBZ application can lead to an increase in cytokinin levels. Cytokinins are known to delay leaf senescence, which helps in maintaining chlorophyll content and photosynthetic capacity under stress conditions.

-

Auxins (IAA): this compound can modulate auxin levels, which, in coordination with ABA, plays a significant role in altering root system architecture to enhance water and nutrient uptake.

Physiological and Morphological Modifications for Stress Adaptation

The hormonal shifts induced by PBZ manifest in distinct physical changes that collectively enhance plant survival under drought and salinity.

-

Root System Architecture: One of the most significant effects of PBZ is the promotion of a more efficient root system. Studies have shown that under salt stress, PBZ application can increase the total number of lateral roots by as much as 85% and widen their growth angle by 24%, enhancing topsoil exploration. This altered architecture is critical for maximizing water absorption, especially under drought conditions.

-

Shoot Growth Regulation: By inhibiting gibberellins, PBZ reduces internodal elongation, resulting in shorter, sturdier stems and a more compact plant structure. This reduction in shoot biomass and leaf area decreases the overall transpirational water loss, a key water conservation strategy under drought.

-

Enhanced Photosynthetic Performance: Abiotic stress typically leads to a decline in photosynthetic pigments and efficiency. PBZ application helps mitigate this damage by increasing chlorophyll content and maintaining the stability of the photosynthetic machinery. It sustains a higher maximum quantum efficiency of photosystem II (Fv/Fm), a key indicator of plant health, even under severe salt stress.

-

Improved Water Status and Osmotic Adjustment: PBZ-treated plants consistently exhibit better water status. It increases relative water content (RWC) while reducing electrolyte leakage (EL), an indicator of cell membrane damage. This is achieved, in part, by promoting the accumulation of compatible solutes, such as proline. Proline acts as an osmoprotectant, helping to maintain cell turgor and protect cellular structures from osmotic stress.

-

Ion Homeostasis under Salinity Stress: A primary challenge of salinity is the toxic accumulation of sodium (Na+) and chloride (Cl-) ions. PBZ has been shown to promote salt stress avoidance by reducing the uptake and accumulation of these harmful ions in plant tissues, particularly in the leaves. This helps maintain a favorable K+/Na+ ratio, which is crucial for cellular function.

Biochemical and Molecular Defense Mechanisms

At the cellular level, this compound primes plants to more effectively neutralize the biochemical consequences of drought and salinity.

-

Activation of the Antioxidant Defense System: Both drought and salinity lead to the overproduction of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which cause oxidative damage to lipids, proteins, and nucleic acids. PBZ significantly enhances the plant's antioxidant capacity by increasing the activities of key ROS-scavenging enzymes.

-

Superoxide Dismutase (SOD): This enzyme provides the first line of defense by converting superoxide radicals into hydrogen peroxide.

-

Catalase (CAT) and Peroxidase (POD): These enzymes then detoxify hydrogen peroxide into water and oxygen.

-

Ascorbate-Glutathione (AsA-GSH) Cycle: PBZ also activates enzymes of this cycle, such as ascorbate peroxidase (APX) and glutathione reductase (GR), which play a crucial role in ROS detoxification.

-

-

Reduction of Oxidative Stress Markers: The enhanced antioxidant activity in PBZ-treated plants leads to a significant reduction in the markers of oxidative damage. Levels of malondialdehyde (MDA), a product of lipid peroxidation, and H₂O₂ are consistently lower in treated plants under stress compared to untreated controls.

-

Modulation of Gene Expression: The physiological and biochemical changes are underpinned by alterations at the molecular level. PBZ modulates the transcription of genes involved in hormone signaling pathways, such as down-regulating GA biosynthesis genes (GA20ox) and up-regulating ABA biosynthesis genes (NCED). This transcriptional reprogramming is central to orchestrating the plant's adaptive response to stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various plant parameters under drought and salinity stress, as reported in the cited literature.

Table 1: Effect of this compound (PBZ) on Growth and Physiological Parameters under Salinity Stress

| Parameter | Plant Species | Stress Condition | PBZ Treatment | Observed Effect | Reference |

| Total Lateral Roots | Tall Fescue | High Salt Stress | Yes | +85% increase compared to salt-stressed control | |

| Tiller Number | Tall Fescue | High Salt Stress | Yes | +65% increase compared to salt-stressed control | |

| Aboveground Biomass | Tall Fescue | High Salt Stress | Yes | +98% increase compared to salt-stressed control | |

| Root Proline Conc. | Tall Fescue | High Salt Stress | Yes | +320% (3.2-fold) increase | |

| Fv/Fm | Tall Fescue | High Salt Stress | Yes | +23% higher than salt-stressed control | |

| Plant Growth Reduction | Peach | Salinity | No | ~60% reduction | |

| Plant Growth Reduction | Peach | Salinity | Yes | ~30% reduction | |

| Leaf Na+ Content | Peach | Salinity | Yes | -40% decrease compared to salt-stressed control | |

| Electrolyte Leakage | Pomegranate | Freezing Stress | 75 mg L⁻¹ | -47.15% less than control |

Table 2: Effect of this compound (PBZ) on Antioxidant Enzyme Activities under Abiotic Stress

| Enzyme | Plant Species | Stress Condition | PBZ Treatment | Observed Effect on Activity | Reference |

| Superoxide Dismutase (SOD) | Tall Fescue | Low Light | Yes | +43.51% increase under stress | |

| Peroxidase (POD) | Tall Fescue | Low Light | Yes | +155.84% increase under stress | |

| Catalase (CAT) | Tall Fescue | Low Light | Yes | +56.56% increase under stress | |

| Superoxide Dismutase (SOD) | Mango | Salt Stress | 1500 mg L⁻¹ | +24% increase vs. stressed control | |

| Peroxidase (POD) | Mango | Salt Stress | 1500 mg L⁻¹ | +163% increase vs. stressed control | |

| Catalase (CAT) | Mango | Salt Stress | 1500 mg L⁻¹ | +46% increase vs. stressed control | |

| Ascorbate Peroxidase (APX) | Ryegrass | Drought | Yes | +25% higher than untreated under drought |

Experimental Protocols

This section outlines a generalized methodology for conducting experiments to evaluate the efficacy of this compound in conferring abiotic stress tolerance.

5.1. Plant Material and Growth Conditions

-

Plant Selection: Choose a plant species and cultivar relevant to the research question (e.g., a drought-sensitive crop variety).

-

Germination and Growth: Germinate seeds in a suitable substrate (e.g., peat moss, vermiculite, or soil mix). Grow seedlings under controlled environmental conditions (e.g., 25°C/20°C day/night temperature, 16/8 h photoperiod, specific light intensity) in a greenhouse or growth chamber.

-

Acclimatization: Allow plants to establish and grow to a specific developmental stage (e.g., four-leaf stage) before applying treatments.

5.2. Treatment Application

-

This compound (PBZ) Application:

-

Prepare a stock solution of PBZ (e.g., 1500 ppm).

-

Apply PBZ to a subset of plants. Common methods include:

-

Soil Drench: Apply a specific volume of the PBZ solution directly to the soil of each pot.

-

Foliar Spray: Spray the foliage until runoff, often with a surfactant to ensure even coverage.

-

-

Maintain a control group treated with a mock solution (e.g., water with surfactant).

-

-

Stress Induction:

-

Drought Stress: Impose stress by withholding water for a specified period or by applying a solution of Polyethylene Glycol (PEG-6000) to the hydroponic or soil medium to create a specific negative water potential (e.g., -0.6 MPa).

-

Salinity Stress: Irrigate plants with a saline solution of a specific concentration (e.g., 100 mM NaCl).

-

-

Experimental Groups: Establish at least four treatment groups:

-

Control (No PBZ, No Stress)

-

PBZ only

-

Stress only

-

PBZ + Stress

-

5.3. Data Collection and Analysis

-

Morphological Measurements: At the end of the experimental period, measure parameters such as plant height, root length, leaf area, and fresh/dry biomass.

-

Physiological Measurements:

-

Relative Water Content (RWC): Measure leaf RWC to assess plant water status.

-

Electrolyte Leakage (EL): Measure EL from leaf discs to quantify cell membrane damage.

-

Gas Exchange & Chlorophyll Fluorescence: Use an infrared gas analyzer (IRGA) and a fluorometer to measure net photosynthetic rate (Pn), stomatal conductance, and Fv/Fm.

-

-

Biochemical Assays:

-

Proline Content: Quantify free proline from leaf tissue using the ninhydrin method.

-

Lipid Peroxidation (MDA): Measure MDA content using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity: Prepare crude enzyme extracts from fresh leaf tissue. Perform spectrophotometric assays to determine the specific activities of SOD, CAT, POD, APX, and GR.

-

-

Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., factorial). Use a post-hoc test like the Least Significant Difference (LSD) test to compare means between treatment groups, with a significance level typically set at p < 0.05.

Visualizing Pathways and Workflows

Diagram 1: Core Signaling Pathway of this compound in Stress Mitigation

Caption: this compound inhibits GA synthesis, increasing ABA and enhancing stress tolerance.

Diagram 2: Standard Experimental Workflow

Caption: Workflow for evaluating this compound's effect on plant stress tolerance.

Diagram 3: Logical Cascade of this compound's Protective Effects

Caption: this compound's action cascade from hormonal shifts to stress tolerance.

References

- 1. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]

- 2. Insight of PBZ mediated drought amelioration in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Molecular Cascade: Unraveling Transcriptomic and Proteomic Responses to Paclobutrazol in Plants

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Paclobutrazol (PBZ), a triazole-based plant growth retardant, is widely utilized in agriculture and horticulture to modulate plant development. Its primary mode of action involves the inhibition of gibberellin (GA) biosynthesis, leading to a cascade of physiological changes including reduced stem elongation, enhanced stress tolerance, and altered flowering and fruiting patterns. Understanding the intricate molecular responses at the transcriptomic and proteomic levels is paramount for optimizing its application and for the development of novel plant growth regulators. This technical guide provides an in-depth overview of the transcriptomic and proteomic shifts observed in plants following PBZ treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Transcriptomic Responses

This compound treatment elicits a significant reprogramming of the plant transcriptome. The primary and most well-documented effect is the downregulation of genes involved in the gibberellin (GA) biosynthesis pathway. By inhibiting key enzymes such as ent-kaurene oxidase, PBZ curtails the production of bioactive GAs. This, in turn, triggers a wider transcriptional cascade affecting various hormonal signaling pathways and developmental processes.

Key Affected Pathways:

-

Gibberellin (GA) Signaling: A general downregulation of GA-responsive genes is observed, including those encoding DELLA protein repressors of GA signaling.

-

Auxin (IAA) and Abscisic Acid (ABA) Signaling: PBZ treatment often leads to an increase in auxin and ABA levels. Transcriptomic analyses have revealed the upregulation of genes involved in auxin transport and biosynthesis (e.g., PIN, LAX, YUCCA) and ABA biosynthesis (e.g., NCED).[1] This hormonal crosstalk is crucial in mediating the observed changes in root development and stress responses.

-

Phenylpropanoid and Flavonoid Biosynthesis: Genes encoding key enzymes in these pathways, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavonol synthase (FLS), are frequently upregulated.[2][3] This is linked to the enhanced stress tolerance observed in PBZ-treated plants, as flavonoids and other phenylpropanoids have antioxidant properties.

-

Cell Wall Metabolism: Genes associated with cell wall modification, such as those encoding xyloglucan endotransglucosylase/hydrolases (XTHs) and expansins, are often differentially expressed, contributing to the altered cell expansion and growth patterns.[2][3]

Quantitative Transcriptomic Data

The following tables summarize the quantitative data on differentially expressed genes (DEGs) from various studies on plants treated with this compound.

| Plant Species | Tissue | PBZ Concentration | Duration | Total DEGs | Upregulated DEGs | Downregulated DEGs | Reference |

| Tomato (Solanum lycopersicum) | Epicotyl | 200 mg/L | 5, 15, 25 days | 30,990 | 15,315 | 15,675 | |

| Lily (Lilium longiflorum-asiatic hybrid) | Leaf | 500 mg/L | 3, 24, 72 hours | 2,704 | - | - | |

| Sugarcane (Saccharum officinarum) | Seedling | Not specified | 10, 30 days | 6,108 (sensitive cultivar), 4,404 (non-sensitive cultivar) | 2,288 (sensitive), 2,533 (non-sensitive) | 3,820 (sensitive), 1,871 (non-sensitive) |

Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound Treatment.

| Plant Species | Tissue | Duration | Upregulated DEGs | Downregulated DEGs |

| Lily (Lilium longiflorum-asiatic hybrid) | Leaf | 3 hours | 648 | 712 |

| 24 hours | 560 | 256 | ||

| 72 hours | 674 | 644 |

Table 2: Temporal Dynamics of Differentially Expressed Genes (DEGs) in Lily Leaves Treated with this compound.

Core Proteomic Responses

Proteomic analyses provide a complementary view of the molecular changes induced by PBZ, revealing alterations in protein abundance that directly execute cellular functions. While proteomics studies on PBZ effects are less numerous than transcriptomic ones, they provide crucial insights into the post-transcriptional regulation and the final functional output of gene expression changes.

Key Affected Proteins and Processes:

-

Hormone-responsive proteins: Changes in the abundance of proteins involved in auxin and ethylene signaling have been reported. For instance, auxin-repressed proteins (ARPs) may be upregulated, consistent with the observed increase in auxin levels.

-

Cell Wall Modifying Proteins: Proteins involved in cell wall synthesis and modification, such as those related to cellulose and lignin biosynthesis, can be downregulated, correlating with the observed decrease in cell wall materials and altered cell expansion.

-

Stress-Related Proteins: An increase in the abundance of antioxidant enzymes and other stress-responsive proteins is a common finding, corroborating the enhanced stress tolerance conferred by PBZ.

Quantitative Proteomic Data

| Plant Species | Tissue | Technique | Total DEPs | Upregulated DEPs | Downregulated DEPs | Reference |

| Herbaceous Peony (Paeonia lactiflora) | Lateral branches | iTRAQ | 178 | 98 | 80 |

Table 3: Summary of Differentially Expressed Proteins (DEPs) in Herbaceous Peony in Response to this compound Treatment.

Experimental Protocols

Transcriptomic Analysis (RNA-Seq)

A typical workflow for analyzing the transcriptomic response to PBZ treatment involves the following steps:

-

Plant Material and Treatment: Grow plants under controlled conditions and apply PBZ at the desired concentration and duration. A control group treated with a mock solution should be included.

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

-

Quantification: Count the number of reads mapped to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between PBZ-treated and control samples using packages like DESeq2 or edgeR in R.

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

-

References

- 1. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]

- 2. Integrated Transcriptomic and Metabolomic Profiling of this compound-Induced Dwarfism in Tomato Epicotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of this compound on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]

Paclobutrazol's Influence on Root System Architecture and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ), a triazole-based plant growth regulator, is primarily known for its role in inhibiting gibberellin biosynthesis, leading to reduced shoot elongation. However, its impact extends belowground, significantly influencing root system architecture and development. This technical guide synthesizes current research to provide an in-depth understanding of how this compound modulates root growth, offering a valuable resource for researchers in plant science and professionals in agricultural and horticultural industries. This document summarizes quantitative data on root morphology, details key experimental protocols, and visualizes the underlying signaling pathways.

Introduction

This compound (PBZ) is a synthetic compound that acts as an antagonist to the plant hormone gibberellin.[1] By inhibiting the enzyme ent-kaurene oxidase in the gibberellin biosynthesis pathway, PBZ effectively reduces internodal growth, resulting in more compact, sturdier plants.[1][2][3] While the effects on shoot architecture are well-documented, the influence of PBZ on the root system is complex and often dose-dependent, with reports ranging from significant growth promotion to inhibition.[4] Understanding these effects is crucial for optimizing its use in agriculture and horticulture to enhance plant resilience, nutrient uptake, and overall health.

Quantitative Impact of this compound on Root Morphology

The application of this compound can lead to significant changes in various root parameters. The following tables summarize quantitative data from several studies, illustrating the dose-dependent and species-specific effects of PBZ on root system architecture.

Table 1: Effect of this compound on Root Growth Parameters in Phoebe bournei

| Treatment Concentration | Total Root Length (% increase) | Root Surface Area (% increase) | Lateral Root Number (% increase) |

| Moderate Concentration | 69.90% | 56.35% | 47.17% |

Data from a study on difficult-to-root Phoebe bournei seedlings, indicating that a moderate concentration of PBZ significantly promotes root growth.

Table 2: Impact of this compound on Fine Root Density in Oak Trees

| Tree Species | Soil Condition | Fine Root Density (% increase) |

| Pin Oak (Quercus palustris) | High-quality topsoil (upper 5 cm) | 64% |

| White Oak (Quercus alba) | With PBZ alone | Significant increase |

| White Oak (Quercus alba) | With PBZ and high-organic replacement soil | Nearly double the control |

This study highlights that PBZ treatment can stimulate fine root development, particularly in favorable soil conditions.

Table 3: Effects of this compound on American Elm Seedlings

| PBZ Rate | New Shoot Weight Reduction | New Shoot Extension Reduction | New Root Weight Reduction | New Root Elongation | Root/Shoot Ratio Increase |

| 1.0 mg/plant | 75% | 38% | 63% | Unaffected | 60% |

In this experiment, while PBZ reduced overall root weight, it did not inhibit new root elongation and led to a higher root-to-shoot ratio.

Table 4: this compound's Influence on Tall Fescue under Salt Stress

| Parameter | Change with PBZ Application |

| Total Number of Lateral Roots | 85% increase |

| Lateral Root Growth Angle | 24% increase |

This research demonstrates PBZ's potential to enhance root exploration and mitigate abiotic stress.

Table 5: General Effects of this compound on Root and Shoot Biomass in Various Tree Species

| Species | Root Dry Mass | Total Root Length | Longest Root Length | Root:Shoot Ratio |

| Silver Maple, White Oak, Pecan, Laurel Oak, Stone Pine | Significantly lower | Significantly lower | Significantly reduced (except Silver Maple) | No major trend |

A study on containerized trees showed that PBZ application generally led to a reduction in root biomass and length.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols from key studies on the effects of this compound on root systems.

Study on Phoebe bournei Seedlings

-

Plant Material: Three-month-old Phoebe bournei seedlings.

-

Treatments: Seedlings were grown under control (NT), low concentration (LT - 0.6 mg/L), moderate concentration (MT - 6 mg/L), and high concentration (HT - 60 mg/L) of this compound.

-

Root Analysis: After a set period, root traits including total root length (TRL), total root surface area (SA), primary root length (PRL), and the number of lateral roots (NLR) were measured.

-

Hormone Analysis: Endogenous levels of indole-3-acetic acid (IAA) and abscisic acid (ABA) were quantified.

-

Gene Expression Analysis: RNA sequencing (RNA-seq) was performed to identify differentially expressed genes (DEGs) in response to PBZ treatments, followed by Weighted Gene Co-expression Network Analysis (WGCNA).

Study on Oak Trees in an Urban Landscape

-

Plant Material: Mature pin oaks (Quercus palustris) and white oaks (Quercus alba).

-

PBZ Application: this compound 2SC (Profile 2SC) was injected into the soil at the base of the trunk at a rate of 2 g active ingredient per inch of trunk diameter.

-

Root Sampling: Fine root development was measured using root density cores taken at various distances and depths from the trunk.

-

Soil Treatments (for White Oaks): Some trees received soil replacement with a high-organic mix in radial trenches in combination with PBZ treatment.

-

Statistical Analysis: T-tests were used to compare root densities between treated and control trees at different soil depths.

Study on American Elm Seedlings in a Greenhouse

-

Plant Material: American elm (Ulmus americana L.) seedlings grown for one season in #SP5 containers and then transplanted to #5 containers.

-

Treatments: this compound was applied as a soil drench at rates of 0, 0.5, 1.0, or 2.0 mg active ingredient per plant. Half of the plants also underwent root pruning to simulate transplanting stress.

-

Measurements: New shoot weight, shoot extension, root weight, and new root elongation were measured after three months of active growth.

-

Drought Stress Experiment: A separate experiment measured stem water potential after 10 weeks of drought stress in plants treated with 1.0 mg PBZ per plant and untreated controls.

Signaling Pathways and Mode of Action

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis. This, in turn, modulates the balance of other key phytohormones, particularly auxin (IAA) and abscisic acid (ABA), creating a complex signaling network that influences root development.

Gibberellin, Auxin, and Abscisic Acid Interplay

This compound blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway. The resulting decrease in bioactive GAs has several downstream effects on other hormonal pathways:

-

Auxin (IAA): Moderate concentrations of PBZ have been shown to increase IAA content in roots. This is likely due to the upregulation of auxin biosynthesis and transport-related genes such as PINs, ABCBs, TARs, and ARFs. Increased auxin levels are known to promote the formation of lateral and adventitious roots.

-

Abscisic Acid (ABA): PBZ treatment often leads to a decrease in ABA content in the roots. This is significant because ABA can have an inhibitory effect on root growth, and its reduction may alleviate this inhibition. PBZ has been observed to downregulate genes involved in ABA signaling, such as SnRK2 and ABI5.

The antagonistic interaction between IAA and ABA, modulated by PBZ, appears to be a key mechanism in regulating root growth.

Experimental Workflow for Investigating PBZ Effects

A typical experimental workflow to elucidate the effects of this compound on root architecture and the underlying molecular mechanisms would involve several key stages, from treatment application to multi-omics analysis.

Conclusion

The impact of this compound on root system architecture is multifaceted, with outcomes heavily dependent on the concentration applied, the plant species, and environmental conditions. While high concentrations can be inhibitory, moderate doses have been shown to promote significant increases in total root length, surface area, and lateral root formation in some species. This is largely attributed to a complex interplay between gibberellin, auxin, and abscisic acid signaling pathways. The reduction in gibberellin levels by PBZ appears to trigger an increase in auxin and a decrease in abscisic acid in the roots, collectively fostering a more robust root system. For researchers and professionals in drug development and plant management, a thorough understanding of these mechanisms is paramount for leveraging this compound to its full potential in enhancing plant growth and resilience. Further research is warranted to explore the optimal application strategies for a wider range of plant species and environmental contexts.

References

Paclobutrazol's Influence on Secondary Metabolite Production in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ), a triazole-based plant growth retardant, is widely recognized for its ability to modulate plant morphology by inhibiting gibberellin biosynthesis. This guide delves into the consequential impact of PBZ on the intricate web of secondary metabolic pathways in medicinal plants. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in gibberellin production, PBZ causes a redirection of isoprenoid pathway precursors.[1][2][3] This metabolic shift can lead to an enhanced synthesis of other valuable secondary metabolites, including terpenoids, flavonoids, and alkaloids, which are of significant interest for their therapeutic properties. This document provides an in-depth analysis of the mechanisms of action, experimental protocols, and quantitative outcomes of PBZ application on the secondary metabolite profiles of various medicinal plants. It aims to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Mechanism of Action: A Cascade of Metabolic Reprogramming

This compound's primary mode of action is the inhibition of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase.[1][4] This enzyme catalyzes a crucial step in the biosynthesis of gibberellins (GAs), a class of hormones responsible for promoting cell elongation and division. The inhibition of GA synthesis leads to a dwarfing phenotype in plants, characterized by shorter internodes and thicker stems.

The blockage of the GA biosynthetic pathway results in the accumulation of its precursor, geranylgeranyl pyrophosphate (GGPP). This accumulation creates a metabolic bottleneck, diverting GGPP and other upstream precursors of the isoprenoid pathway towards the synthesis of other secondary metabolites. This redirection is a key factor in the observed increase in the production of various compounds, including:

-

Terpenoids: As direct products of the isoprenoid pathway, the accumulation of precursors can significantly boost the synthesis of various terpenoids, such as triterpenoids and steroidal saponins.

-

Abscisic Acid (ABA): The isoprenoid pathway also serves as the precursor for ABA biosynthesis. Increased precursor availability, coupled with potential inhibition of ABA catabolism by PBZ, often leads to elevated ABA levels.

-

Phenolic Compounds and Flavonoids: While not directly part of the isoprenoid pathway, there is evidence suggesting a link between PBZ treatment and the phenylpropanoid and flavonoid biosynthesis pathways, potentially through complex regulatory networks and hormonal crosstalk.

-

Alkaloids: Some studies have reported an increase in alkaloid content in medicinal plants treated with PBZ, suggesting an indirect influence on alkaloid biosynthesis pathways.

Quantitative Impact on Secondary Metabolite Production

The application of this compound has demonstrated varied effects on the production of secondary metabolites across different medicinal plant species. The following tables summarize the quantitative data from several key studies.

Table 1: Effect of this compound on Terpenoid Production

| Plant Species | Secondary Metabolite | This compound Concentration | Application Method | % Increase in Yield (compared to control) | Reference |

| Sanghuangporus lonicericola | Triterpenoids | 100 mg/L | Submerged Fermentation | 151.39% |

Table 2: Effect of this compound on Phenolic Compound Production

| Plant Species | Secondary Metabolite | This compound Concentration | Application Method | Outcome | Reference |

| Plantago major L. (callus culture) | Total Phenols & Flavonoids | 2 mg/L | In vitro culture medium | Significant increase in callus grown on medium with 200 µM cadmium. | |

| Coelogyne pandurata Lindl. | Total Flavonoids (in leaves) | 150 ppm | Not specified | Significantly enhanced. | |

| Brassica rapa var. oleifera | Ascorbic Acid | 10 mg/L | Soil Drenching | Highest amount recorded. | |

| Brassica rapa var. oleifera | Phenolic Content | 5 mg/L | Soil Drenching | Highest amount recorded. | |

| Rice (Oryza sativa) | Total Phenolics | 200 mg/L | Not specified | 31.4% higher in PBZ-treated plants after 96h of brown planthopper feeding. |

Table 3: Effect of this compound on Saponin and Flavonoid Production

| Plant Species | Secondary Metabolite | This compound Concentration | Application Method | Outcome | Reference |

| Ophiopogon japonicus | Ophiopogonin D (Steroidal Saponin) | Not specified | Not specified | Decreased from 824.87 to 172.50 mg/kg. | |

| Ophiopogon japonicus | Ophiopogonanone C (Flavonoid) | Not specified | Not specified | Decreased from 2.66 to 1.33 mg/kg. | |

| Ophiopogon japonicus | Total Saponins | Not specified | Not specified | Sharply reduced. |

Experimental Protocols

The successful application of this compound to enhance secondary metabolite production requires careful consideration of the plant species, desired outcome, and experimental conditions. Below are detailed methodologies from cited studies.

In Vitro Callus Culture of Plantago major L.

-

Objective: To investigate the influence of PBZ pre-treatment on phenolic compound production in callus cultures under cadmium stress.

-

Plant Material: Callus cultures of Plantago major L.

-

Experimental Design: A factorial experiment based on a completely randomized design (CRD) with three replicates.

-

Culture Medium: Murashige and Skoog (MS) medium.

-

Treatments:

-

This compound (PBZ) concentrations: 0 and 2 mg/L.

-

Cadmium concentrations: 0, 50, 100, 150, and 200 µM.

-

-

Methodology:

-

Callus was cultured on MS medium supplemented with the specified concentrations of PBZ and cadmium.

-

Cultures were maintained for 28 days.

-

-

Analysis:

-

Growth parameters of the callus were measured.

-

Biochemical assays were performed to determine the content of total phenols and flavonoids.

-

Antioxidant enzyme activities (Superoxide Dismutase - SOD, Ascorbate Peroxidase - APX) and stress markers (Malondialdehyde - MDA, Hydrogen Peroxide - H₂O₂) were quantified.

-

Foliar and Soil Drench Application on Pentas lanceolata

-

Objective: To compare the effect of different application methods and concentrations of PBZ on the growth of Pentas lanceolata.

-

Plant Material: Pentas lanceolata, L. plants.

-

Experimental Design: Not specified.

-

Treatments:

-

This compound (PBZ) concentrations: 0, 30, 60, 90, and 120 mg/L.

-

Application Methods:

-

Foliar Spray: Applied until runoff (20 ml per plant). The top of the pot was covered to prevent soil contact.

-

Soil Drench: 90 ml of PBZ solution per pot, applied 7 days after final transplanting. No watering for two days prior to drenching.

-

-

-

Analysis:

-

Vegetative growth characters (e.g., plant height, leaf dry weight) were measured.

-

Flowering characteristics were observed.

-

Chemical composition, including chlorophyll and total carbohydrate content, was determined.

-

Quantification of Secondary Metabolites in Ophiopogon japonicus

-

Objective: To determine the residue of this compound and its effect on the secondary metabolites of Ophiopogon japonicus.

-

Plant Material: Tuberous roots of Ophiopogon japonicus.

-

Extraction of this compound:

-

A 1.0 g sample of powdered Ophiopogonis Radix was extracted with 10 mL of acetonitrile containing 1.0% formic acid.

-

The extract was cleaned up using 50 mg of primary secondary amine (PSA) and 150 mg of anhydrous MgSO₄.

-

-

Extraction of Secondary Metabolites (Steroidal Saponins and Flavonoids):

-

A 1.0 g sample of powdered Ophiopogonis Radix was extracted with 20 mL of methanol via ultrasonication for 30 minutes.

-

-

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used for the quantification of both this compound and the secondary metabolites.

Signaling Pathways and Regulatory Networks

The influence of this compound on secondary metabolism is orchestrated through a complex interplay of signaling pathways. The primary perturbation occurs in the isoprenoid pathway, with cascading effects on other metabolic routes.

The Isoprenoid Pathway

The inhibition of ent-kaurene oxidase by this compound is the central event that triggers a metabolic shift. The following diagram illustrates the key steps in the isoprenoid pathway and the point of inhibition by PBZ.

Caption: this compound inhibits ent-kaurene oxidase, leading to the accumulation of GGPP.

Phenylpropanoid and Flavonoid Biosynthesis

While the direct mechanism is still under investigation, studies on tomato epicotyls have shown that this compound treatment leads to the differential expression of genes involved in the phenylpropanoid and flavonoid biosynthesis pathways. This suggests a complex regulatory network, possibly mediated by hormonal crosstalk, that links the inhibition of gibberellin synthesis to the modulation of phenolic compound production.

Caption: PBZ can indirectly influence phenylpropanoid and flavonoid biosynthesis.

Experimental Workflow

A generalized workflow for investigating the effects of this compound on secondary metabolite production in a medicinal plant is outlined below.

Caption: A typical workflow for studying PBZ's effects on secondary metabolites.

Conclusion and Future Perspectives

This compound presents a potent tool for manipulating the secondary metabolism of medicinal plants. Its well-defined primary mechanism of action provides a solid foundation for predicting its potential to enhance the production of valuable terpenoids and other isoprenoid-derived compounds. However, the effects on other metabolic pathways, such as the phenylpropanoid and flavonoid biosynthesis routes, are more complex and appear to be species-specific, sometimes even leading to a decrease in certain compounds.

Future research should focus on elucidating the intricate regulatory networks that govern the crosstalk between different metabolic pathways in response to PBZ treatment. A deeper understanding of the transcription factors and signaling molecules involved will enable a more targeted and predictable application of this compound for maximizing the yield of specific high-value secondary metabolites. Furthermore, optimizing application methods, concentrations, and timing for different medicinal plant species will be crucial for translating these findings into practical applications in the pharmaceutical and nutraceutical industries. The potential for residual this compound in the final product and its environmental impact also warrant careful consideration and further investigation.

References

Paclobutrazol: A Technical Guide to its Fungicidal Properties Against Plant Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclobutrazol (PBZ), a triazole-based plant growth regulator, is increasingly recognized for its potent fungicidal properties. This technical guide provides an in-depth analysis of the antifungal activity of this compound against a spectrum of plant pathogenic fungi. It details the molecular mechanism of action, presents quantitative efficacy data, outlines comprehensive experimental protocols for in vitro evaluation, and provides visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for crop protection.

Introduction

Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The continuous emergence of resistant fungal strains necessitates the exploration of new and effective fungicidal compounds. This compound [(2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol], widely known for its plant growth-regulating effects, also exhibits a broad spectrum of fungicidal activity.[1][2] As a member of the triazole chemical class, PBZ's antifungal action is primarily attributed to the inhibition of sterol biosynthesis, a critical process for the integrity of fungal cell membranes.[3][4] This guide delves into the technical aspects of this compound's fungicidal properties, providing a comprehensive resource for the scientific community.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal mechanism of this compound is the disruption of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound, specifically its (2R,3R) isomer, targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1) . This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. By binding to the heme cofactor of CYP51A1, this compound blocks the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and inhibits fungal growth.[4]

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound has been quantified against a range of plant pathogenic fungi. The following tables summarize the available data on mycelial growth inhibition and half-maximal effective concentration (EC50) values.

Table 1: Mycelial Growth Inhibition of Various Fungi by this compound

| Fungal Species | Concentration of this compound | Mycelial Growth Inhibition (%) | Reference |

| Phellinus noxius (FRIM613) | 0.05 g/L | ~90 | |

| Phellinus noxius (FRIM137) | 0.05 g/L | ~90 | |

| Rigidoporus microporus (FRIM641) | 0.05 g/L | ~90 | |